molecular formula C8H8BrFO2 B6358765 5-Bromo-1-fluoro-2,3-dimethoxybenzene CAS No. 1781895-46-2

5-Bromo-1-fluoro-2,3-dimethoxybenzene

Cat. No.: B6358765
CAS No.: 1781895-46-2
M. Wt: 235.05 g/mol
InChI Key: CWHFHIYSRQFHTR-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-2,3-dimethoxybenzene is an aromatic compound with the molecular formula C8H8BrFO2 It is characterized by the presence of bromine, fluorine, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-fluoro-2,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-2,3-dimethoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can be employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-fluoro-2,3-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nitration: 5-Bromo-1-fluoro-2,3-dimethoxy-4-nitrobenzene.

    Oxidation: 5-Bromo-1-fluoro-2,3-dimethoxybenzoquinone.

Scientific Research Applications

5-Bromo-1-fluoro-2,3-dimethoxybenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-2-fluoro-1,3-dimethylbenzene
  • 5-Bromo-1,2,3-trimethoxybenzene
  • 1-Fluoro-3,5-dimethoxybenzene

Comparison: 5-Bromo-1-fluoro-2,3-dimethoxybenzene is unique due to the specific arrangement of substituents on the benzene ring, which affects its reactivity and applications. For example, the presence of both bromine and fluorine atoms provides distinct electronic properties compared to compounds with only one halogen substituent .

Biological Activity

5-Bromo-1-fluoro-2,3-dimethoxybenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to a dimethoxy-substituted benzene ring. The presence of these halogens can influence the compound's reactivity and biological interactions.

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. A study focusing on related compounds demonstrated their effectiveness against various fungal strains, suggesting that structural modifications could enhance antifungal potency .

Anticancer Properties

This compound is also being investigated for its anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications to the dimethoxy group can significantly affect the compound's ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are crucial in cancer progression .

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within cells. The presence of bromine and fluorine atoms enhances the compound's binding affinity to these targets, potentially leading to inhibition of key pathways involved in disease processes .

Study on Antimalarial Activity

A recent study explored the activity of related compounds against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain structural analogs showed significant antimalarial activity, providing insights into how modifications can lead to enhanced efficacy against this pathogen .

FGFR Inhibition Study

In a comprehensive investigation into FGFR inhibitors, compounds structurally related to this compound demonstrated sub-nanomolar enzymatic activity. This suggests that such compounds could serve as effective therapeutic agents in cancer treatment by targeting FGFR pathways .

Table 1: Biological Activity Summary of this compound

Activity TypeAssessed CompoundsIC50 ValueReference
AntifungalVarious analogsVaries by strain
AnticancerFGFR inhibitorsSub-nanomolar
AntimalarialRelated compoundsSignificant

Properties

IUPAC Name

5-bromo-1-fluoro-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHFHIYSRQFHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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